An In-depth Technical Guide to (5-Fluoro-2-iodophenyl)methanol (CAS No. 877264-43-2): A Versatile Building Block for Drug Discovery
An In-depth Technical Guide to (5-Fluoro-2-iodophenyl)methanol (CAS No. 877264-43-2): A Versatile Building Block for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated and Iodinated Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and iodine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorine, with its high electronegativity and small steric footprint, can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1] Concurrently, the carbon-iodine bond serves as a versatile synthetic handle, particularly for the construction of complex molecular architectures through transition metal-catalyzed cross-coupling reactions. This guide provides a detailed technical overview of (5-Fluoro-2-iodophenyl)methanol, a bifunctional building block that embodies these principles, offering significant potential in the synthesis of novel therapeutics. While specific literature on this exact isomer is sparse, this document will leverage established chemical principles and data from closely related analogues to provide a comprehensive and practical resource for researchers.
Physicochemical Properties and Structural Attributes
The unique arrangement of substituents on the phenyl ring of (5-Fluoro-2-iodophenyl)methanol dictates its reactivity and potential applications.
| Property | Value | Source |
| CAS Number | 877264-43-2 | [2], [3] |
| Molecular Formula | C₇H₆FIO | [4] |
| Molecular Weight | 252.02 g/mol | |
| IUPAC Name | (5-Fluoro-2-iodophenyl)methanol | [3] |
The key structural features of this molecule are the nucleophilic hydroxymethyl group, the electron-withdrawing fluorine atom, and the reactive carbon-iodine bond. The fluorine at the 5-position influences the electronic properties of the aromatic ring, while the ortho-iodine is sterically accessible for various coupling reactions.
Proposed Synthesis Pathway
A plausible and efficient synthesis of (5-Fluoro-2-iodophenyl)methanol can be envisioned starting from commercially available 4-fluoro-1-iodobenzene. The following proposed multi-step synthesis is based on well-established organic transformations.
Caption: Proposed synthetic route to (5-Fluoro-2-iodophenyl)methanol.
Detailed Experimental Protocol (Proposed)
Step 1: Bromination of 4-Fluoro-1-iodobenzene
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To a solution of 4-fluoro-1-iodobenzene (1.0 eq) in a suitable solvent such as dichloromethane, add a catalytic amount of iron(III) bromide (FeBr₃).
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Slowly add bromine (1.1 eq) dropwise at 0°C.
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Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
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Quench the reaction with an aqueous solution of sodium thiosulfate.
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Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield 2-bromo-4-fluoro-1-iodobenzene.
Step 2: Formylation via Halogen-Metal Exchange
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Dissolve 2-bromo-4-fluoro-1-iodobenzene (1.0 eq) in anhydrous THF and cool to -78°C under an inert atmosphere.
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Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70°C.
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Stir for 1 hour at -78°C, then add anhydrous N,N-dimethylformamide (DMF) (1.5 eq).
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Allow the reaction to slowly warm to room temperature and stir overnight.
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Quench the reaction with saturated aqueous ammonium chloride.
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Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify by column chromatography to obtain 4-fluoro-2-iodo-benzaldehyde.
Step 3: Reduction to (5-Fluoro-2-iodophenyl)methanol
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Dissolve 4-fluoro-2-iodo-benzaldehyde (1.0 eq) in methanol.
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Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise at 0°C.
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Stir the reaction at room temperature for 2-3 hours until the starting material is consumed (monitored by TLC).
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Carefully quench the reaction with water and then acidify with dilute HCl.
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Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield (5-Fluoro-2-iodophenyl)methanol.
Applications in Drug Discovery and Medicinal Chemistry
The true value of (5-Fluoro-2-iodophenyl)methanol lies in its utility as a versatile intermediate for the synthesis of complex drug candidates. The ortho-iodo and meta-fluoro substitution pattern is a key feature in several classes of bioactive molecules.
Gateway to Biaryl Structures via Cross-Coupling Reactions
The C-I bond is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. These reactions are fundamental in modern drug synthesis.
Caption: Cross-coupling applications of (5-Fluoro-2-iodophenyl)methanol.
Exemplary Suzuki Coupling Protocol (General):
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To a degassed mixture of (5-Fluoro-2-iodophenyl)methanol (1.0 eq), a suitable boronic acid or ester (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a solvent system like dioxane/water, add a base (e.g., K₂CO₃, 2.0 eq).
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Heat the reaction mixture under an inert atmosphere at 80-100°C until the starting material is consumed.
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Cool the reaction, dilute with water, and extract with an organic solvent.
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Wash the organic layer, dry, and concentrate.
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Purify the residue by column chromatography to obtain the desired biaryl product.
The resulting biaryl methanol can be a precursor to a wide range of kinase inhibitors, GPCR modulators, and other therapeutic agents. The fluorine atom can enhance binding to the target protein and improve metabolic stability.
Analytical Characterization
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¹H NMR: A characteristic singlet for the benzylic protons (CH₂OH) around 4.5-4.8 ppm. The aromatic region would display complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings.
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¹³C NMR: The carbon bearing the iodine would be shifted upfield compared to its non-iodinated counterpart. The carbon attached to the fluorine would show a large C-F coupling constant.
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¹⁹F NMR: A singlet or a multiplet depending on the coupling with neighboring protons.
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Mass Spectrometry: A clear molecular ion peak at m/z = 252.02, along with characteristic isotopic patterns for iodine.
Conclusion
(5-Fluoro-2-iodophenyl)methanol is a valuable, albeit under-documented, building block for medicinal chemistry and drug discovery. Its strategic placement of a fluorine atom and an iodine atom on a phenylmethanol scaffold provides a powerful platform for the synthesis of complex and potentially bioactive molecules. The synthetic routes and applications outlined in this guide, based on established chemical principles and analogies to related compounds, offer a solid foundation for researchers to incorporate this versatile intermediate into their drug discovery programs. Further investigation and publication of the specific properties and reactivity of this compound would be a valuable contribution to the scientific community.
References
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MySkinRecipes. (3-Fluoro-4-iodophenyl)methanol. Available at: [Link]
- Google Patents. Synthesis method for (2-chloro-5-iodophenyl)(4-fluorophenyl)ketone.
- Google Patents. Substituted 3-fluorophenyl methanol compound, pharmaceutical composition and application.
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Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

